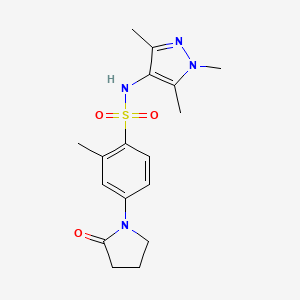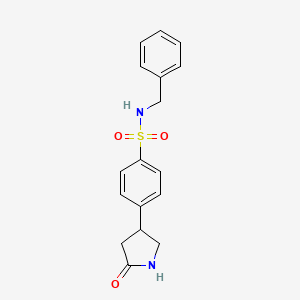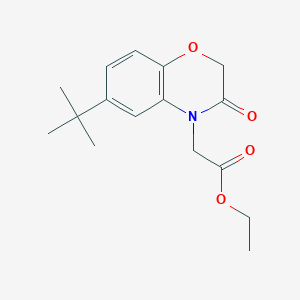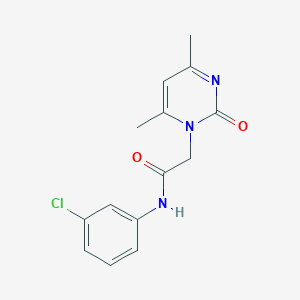
4-chloro-3-(piperidin-1-ylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide
Übersicht
Beschreibung
4-chloro-3-(piperidin-1-ylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3) that has been extensively studied for its potential therapeutic applications in various autoimmune diseases. JAK3 is a member of the JAK family of non-receptor tyrosine kinases that plays a crucial role in the signaling pathways of cytokines, which are involved in immune responses and inflammation. CP-690,550 has been shown to selectively inhibit JAK3, which can prevent the activation of T cells, B cells, and natural killer cells, leading to the suppression of the immune system.
Wirkmechanismus
4-chloro-3-(piperidin-1-ylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide selectively inhibits JAK3, which is a key signaling molecule in the cytokine signaling pathway. JAK3 is primarily expressed in immune cells, and its activation leads to the phosphorylation and activation of downstream signaling molecules, including signal transducers and activators of transcription (STATs). The activation of STATs can induce the expression of pro-inflammatory cytokines, which contribute to the pathogenesis of autoimmune diseases. By inhibiting JAK3, this compound can prevent the activation of STATs and the production of pro-inflammatory cytokines, leading to the suppression of the immune system and the amelioration of autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to effectively suppress the activation of T cells, B cells, and natural killer cells, which are involved in the pathogenesis of autoimmune diseases. In preclinical studies, this compound has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-2, interleukin-4, interleukin-6, and interferon-gamma, in animal models of autoimmune diseases. In clinical trials, this compound has demonstrated significant reductions in disease activity and improvements in clinical outcomes, such as joint swelling, pain, and function, in patients with rheumatoid arthritis and other autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4-chloro-3-(piperidin-1-ylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide has several advantages for lab experiments, including its high selectivity and potency for JAK3 inhibition, its well-established synthesis method, and its extensive preclinical and clinical data. However, there are also some limitations to its use in lab experiments, including its potential off-target effects on other JAK family members, its limited solubility in aqueous solutions, and its potential toxicity and side effects in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of 4-chloro-3-(piperidin-1-ylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide and other JAK inhibitors. One direction is to explore the potential therapeutic applications of JAK inhibitors in other autoimmune diseases, such as lupus, Sjogren's syndrome, and type 1 diabetes. Another direction is to investigate the combination therapy of JAK inhibitors with other immunomodulatory agents, such as biologics and small molecule inhibitors, to achieve synergistic effects and reduce the risk of drug resistance. Additionally, there is a need to further elucidate the molecular mechanisms of JAK inhibition and the downstream signaling pathways involved in autoimmune diseases, which can provide insights into the development of more selective and effective JAK inhibitors.
Wissenschaftliche Forschungsanwendungen
4-chloro-3-(piperidin-1-ylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. In preclinical studies, this compound has been shown to effectively suppress the activation of T cells and prevent the development of autoimmune diseases in animal models. In clinical trials, this compound has demonstrated promising results in reducing disease activity and improving clinical outcomes in patients with rheumatoid arthritis and other autoimmune diseases.
Eigenschaften
IUPAC Name |
4-chloro-3-piperidin-1-ylsulfonyl-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O3S/c19-16-8-7-14(18(23)21-13-15-6-2-3-9-20-15)12-17(16)26(24,25)22-10-4-1-5-11-22/h2-3,6-9,12H,1,4-5,10-11,13H2,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWVBDUGQDGXMSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NCC3=CC=CC=N3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B4418202.png)



![1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-(2-methoxyethyl)piperidine-4-carboxamide](/img/structure/B4418219.png)

![1-allyl-4-[1-(2-methylprop-2-en-1-yl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B4418250.png)

![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-morpholin-4-ylphenyl)acetamide](/img/structure/B4418275.png)
![6-[1-(hydroxymethyl)propyl]-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B4418276.png)

![6-ethyl-5-methyl-2-[(pyridin-3-ylmethyl)thio]-4-(trifluoromethyl)nicotinonitrile](/img/structure/B4418286.png)